molecular formula C12H16ClN3O2 B8388267 Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride

Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride

Cat. No.: B8388267
M. Wt: 269.73 g/mol
InChI Key: FNDDCJUEQKEEQV-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is a compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);1H/t10-;/m1./s1

InChI Key

FNDDCJUEQKEEQV-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl

Origin of Product

United States

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